molecular formula C5H3FO2 B13330991 5-Fluorofuran-2-carbaldehyde CAS No. 50899-04-2

5-Fluorofuran-2-carbaldehyde

Cat. No.: B13330991
CAS No.: 50899-04-2
M. Wt: 114.07 g/mol
InChI Key: SCXCSWZFCMZKJS-UHFFFAOYSA-N
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Description

5-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluorofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the fluorination of furan derivatives. For instance, the compound can be prepared by the reaction of furan-2-carbaldehyde with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluorofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a potent agent in various chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: 5-Fluorofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-fluorofuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2/c6-5-2-1-4(3-7)8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXCSWZFCMZKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306233
Record name 5-Fluoro-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50899-04-2
Record name 5-Fluoro-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50899-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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